molecular formula C7H3BrN2O5 B8636665 5-Bromo-2,4-dinitrobenzaldehyde

5-Bromo-2,4-dinitrobenzaldehyde

Cat. No. B8636665
M. Wt: 275.01 g/mol
InChI Key: RHBYFCYFCRTTKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08546389B2

Procedure details

To ice cold conc. sulphuric acid (360 mL) was added fuming nitric acid (180 mL) and to this solution was added compound (ii) (60 g, 0.26 mol) within 15 min. The reaction mixture was stirred for 10 min at same temperature then at RT for 30 min, at 45° C. for 2 h and finally at 50° C. for 3 h at which time TLC showed complete reaction. The reaction mixture was quenched in ice water and extracted with chloroform to give a mixture of products which was separated by flash column chromatography eluting with EtOAc/hexane (5-30%). The desired 5-bromo-2,4-dinitrobenzaldehyde (iii) was isolated as white solid (5.1 g, 7%).
[Compound]
Name
ice
Quantity
360 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([N+:10]([O-:12])=[O:11])=[C:6]([CH:9]=1)[CH:7]=[O:8].[N+:13]([O-])([OH:15])=[O:14]>>[Br:1][C:2]1[C:3]([N+:13]([O-:15])=[O:14])=[CH:4][C:5]([N+:10]([O-:12])=[O:11])=[C:6]([CH:9]=1)[CH:7]=[O:8]

Inputs

Step One
Name
ice
Quantity
360 mL
Type
reactant
Smiles
Name
Quantity
180 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
60 g
Type
reactant
Smiles
BrC=1C=CC(=C(C=O)C1)[N+](=O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 10 min at same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at RT for 30 min
Duration
30 min
WAIT
Type
WAIT
Details
at 45° C. for 2 h
Duration
2 h
WAIT
Type
WAIT
Details
finally at 50° C. for 3 h at which time TLC showed complete
Duration
3 h
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched in ice water
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
CUSTOM
Type
CUSTOM
Details
to give
ADDITION
Type
ADDITION
Details
a mixture of products which
CUSTOM
Type
CUSTOM
Details
was separated by flash column chromatography
WASH
Type
WASH
Details
eluting with EtOAc/hexane (5-30%)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C(=CC(=C(C=O)C1)[N+](=O)[O-])[N+](=O)[O-]
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: PERCENTYIELD 7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.